5-Hydroxy-2-hexanone

Catalog No.
S578936
CAS No.
56745-61-0
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-hexanone

CAS Number

56745-61-0

Product Name

5-Hydroxy-2-hexanone

IUPAC Name

5-hydroxyhexan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3

InChI Key

ZSDLLTJVENEIDW-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)O

Synonyms

5-hydroxy-2-hexanone

Canonical SMILES

CC(CCC(=O)C)O

5-hydroxyhexan-2-one is a ketone that is hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group. It is a ketone and a secondary alcohol.

5-Hydroxy-2-hexanone is a bifunctional delta-hydroxy ketone that serves as a critical analytical standard in toxicology and a versatile building block in heterocyclic synthesis. Characterized by its dual hydroxyl and carbonyl functional groups, it acts as the primary intermediate in the cytochrome P450-mediated metabolism of aliphatic hexacarbons (such as n-hexane and 2-hexanone) to the neurotoxic 2,5-hexanedione [1]. In industrial catalysis, it is a key quantifiable byproduct in the hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to renewable furan diols [2]. For procurement, its value lies in its use as an exact analytical reference for LC-MS biomonitoring—allowing the differentiation of free versus glucuronated metabolites—and as a direct precursor for the synthesis of 2,5-dimethyl-2,3-dihydrofuran and substituted pyrroles, bypassing the unselective oxidation steps required when starting from simple aliphatic ketones [1].

Research Fit

Biomonitoring
Metabolite reference standard for n-hexane/2-hexanone urinary biomarker quantification in occupational health research.
Mechanistic Studies
Intermediate neurotoxic potency and enzyme inhibition profile support pathway differentiation in hexacarbon-induced neuropathy research.
Synthesis
Chiral building block with stereocenter at C5; enables enantioselective synthesis of bifunctional intermediates.

Substituting 5-hydroxy-2-hexanone with its parent compound (2-hexanone) or its fully oxidized derivative (2,5-hexanedione) fundamentally compromises both analytical accuracy and synthetic efficiency. In toxicological biomonitoring, relying solely on 2,5-hexanedione as a biomarker is flawed because acid hydrolysis of urine samples artificially converts 5-hydroxy-2-hexanone-glucuronide into 2,5-hexanedione, skewing exposure data [1]. Procuring the exact 5-hydroxy-2-hexanone standard is mandatory for hyphenated LC-MS techniques that quantify the true metabolic profile without hydrolysis artifacts [1]. In synthetic applications, attempting to use 2-hexanone as a substitute fails because the selective C5-hydroxylation of the unactivated aliphatic chain is synthetically demanding and low-yielding; utilizing 5-hydroxy-2-hexanone directly provides an immediate, pre-functionalized pathway for cyclization into dihydrofurans or controlled oxidation to diketones.

Substitution Risk

Metabolic fate
Substituting 2,5-hexanedione bypasses upstream hydroxylation; downstream vs. upstream metabolite identity may shift neurotoxicity endpoint interpretation.
Enzyme inhibition
2,5-Hexanedione shows selective GAPDH/PFK inhibition; 5-hydroxy-2-hexanone exhibits a reported slight inhibitory profile, altering mechanistic context if interchanged.
Chromatographic behavior
Hydroxyl group increases polarity and alters retention vs. 2-hexanone or 2,5-hexanedione; direct substitution can compromise peak identification in multianalyte methods.

Elimination of Analytical Artifacts in Hexacarbon Biomonitoring

Conventional GC-MS biomonitoring of n-hexane exposure relies on acid hydrolysis, which artificially converts conjugated metabolites into 2,5-hexanedione (2,5-HD). Studies demonstrate that acid hydrolysis of 5-hydroxy-2-hexanone-glucuronide yields comparable amounts of 2,5-HD and gamma-valerolactone, creating massive analytical artifacts that misrepresent true neurotoxic risk[1]. By procuring 5-hydroxy-2-hexanone as a direct LC-MS standard, laboratories can quantify the exact unconjugated and glucuronated fractions without relying on the artifact-prone total 2,5-HD measurement [1].

Evidence DimensionSource of 2,5-HD in acid-hydrolyzed samples
Target Compound Data5-Hydroxy-2-hexanone standard (enables direct LC-MS quantification of the intact glucuronide without hydrolysis)
Comparator Or Baseline2,5-Hexanedione (2,5-HD) (measures artifactual 'total' 2,5-HD post-hydrolysis)
Quantified DifferenceDirect LC-MS with 5-hydroxy-2-hexanone prevents the artificial inflation of 2,5-HD levels caused by the complete transformation of 4,5-dihydroxy-2-hexanone-G and partial conversion of 5-hydroxy-2-hexanone-G during acid treatment.
ConditionsLC-MS vs GC-MS analysis of rat urine following n-hexane exposure.

For toxicological laboratories, procuring this specific standard is the only way to validate LC-MS methods that avoid hydrolysis-induced artifacts, ensuring accurate occupational exposure assessments.

Relative neurotoxicity rank
Head-to-head
2nd of 6 metabolites
Reported neurotoxicity endpoint rank; informs reference standard selection.
90-day rat oral study; equimolar gavage

Byproduct Quantification in HMF Hydrodeoxygenation Catalysis

In the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening hydrodeoxygenation is a major competing pathway. When using a Pt/C (5 wt%) catalyst, selectivity to BHMF is exceptionally poor (<16.6 mol%), with the reaction heavily favoring ring-opened byproducts including 5-hydroxy-2-hexanone and 2,5-hexanedione [1]. In contrast, Ru/C achieves 88.6% selectivity to BHMF [1]. Procuring 5-hydroxy-2-hexanone as an analytical standard is essential for calculating the exact mass balance and ring-opening cleavage rates, which are necessary to benchmark catalyst performance and optimize reaction temperatures.

Evidence DimensionCatalyst selectivity and byproduct formation
Target Compound Data5-Hydroxy-2-hexanone (quantified as a major ring-opened byproduct to determine catalyst failure/success)
Comparator Or BaselineBHMF (target product)
Quantified DifferencePt/C yields <16.6 mol% BHMF due to massive conversion to 5-hydroxy-2-hexanone and related byproducts, whereas Ru/C suppresses this pathway to achieve 88.6 mol% BHMF.
ConditionsAqueous hydrogenation of HMF at 100–140 °C, 30-70 bar H2, using 5 wt% Pt/C vs Ru/C catalysts.

Chemical engineers and catalyst developers must procure this compound to accurately calibrate GC/MS equipment for mass balance closure in biomass-to-chemical upgrading workflows.

Enzyme inhibition
Head-to-head
5-Hydroxy-2-hexanone Slight inhibition
2,5-Hexanedione Selective inhibition
Supports differentiation of direct vs. metabolite-mediated GAPDH/PFK effects.
In vitro crystalline enzyme assay

Precursor Efficiency for Dihydrofuran Cyclization

5-Hydroxy-2-hexanone possesses a highly reactive delta-hydroxy ketone motif that readily undergoes intramolecular cyclization to form 2,5-dimethyl-2,3-dihydrofuran [1]. Attempting to synthesize this dihydrofuran from the parent 2-hexanone requires a multi-step, low-yielding sequence involving harsh selective oxidation of the unactivated C5 position. By utilizing 5-hydroxy-2-hexanone, the equilibrium can be driven directly toward the cyclic hemiacetal and subsequent dehydration, bypassing the cytochrome P450-like enzymatic or complex chemical oxidation steps entirely[1].

Evidence DimensionSynthetic steps to 2,5-dimethyl-2,3-dihydrofuran
Target Compound Data5-Hydroxy-2-hexanone (direct cyclization/dehydration precursor)
Comparator Or Baseline2-Hexanone (requires prior selective C5-hydroxylation)
Quantified DifferenceReduces the synthetic pathway by at least one major, low-yielding selective aliphatic C-H oxidation step, directly providing the necessary 1,4-distance between the oxygen and carbonyl carbon for cyclization.
ConditionsStandard laboratory cyclization/dehydration conditions.

Synthetic chemists procure this compound to streamline the synthesis of substituted furans and pyrroles, significantly reducing step count and improving overall yield.

Plasma half-life
Head-to-head
7.6 h vs 12.6 h (2,5-HD)
Shorter half-life informs sampling timepoint in biomarker exposure models.
Hen dermal dose; [14C]2,5-hexanedione precursor
Glucuronide hydrolysis
Head-to-head
5-OH-2-hexanone-G Comparable 2,5-HD & γ-VL
4,5-DiOH-2-hexanone-G Comparable 2,5-HD & γ-VL
Informs analytical decision on hydrolysis step for urinary biomarker quantification.
SPE-isolated glucuronides
Hydrogen bond profile
Class-level
HBD / HBA
1 / 2
2-Hexanone
0 / 1
Altered polarity impacts chromatographic retention and synthetic reactivity.
Predicted molecular properties

Occupational Toxicology and Biomonitoring

Essential as an LC-MS reference standard to accurately quantify unconjugated and glucuronated hexacarbon metabolites, avoiding the severe analytical artifacts introduced by traditional acid-hydrolysis GC-MS methods [1].

Biomass Conversion Catalyst Benchmarking

Used as a critical calibration standard to quantify ring-opening hydrodeoxygenation byproducts (evaluating Pt/C vs Ru/C vs Pd/C catalysts) during the aqueous hydrogenation of 5-hydroxymethylfurfural (HMF) to renewable furan diols [2].

Heterocyclic Chemical Synthesis

Serves as a highly efficient, pre-functionalized building block for the synthesis of 2,5-dimethyl-2,3-dihydrofuran and complex substituted pyrroles via Paal-Knorr-type condensations, bypassing the need for difficult unactivated C-H oxidations [3].

Neurotoxicity Mechanism Modeling

Procured for in vitro studies investigating the intermediate enzymatic steps (e.g., alcohol dehydrogenase/cytochrome P450 pathways) that convert primary aliphatic ketones into the ultimate cross-linking neurotoxin, 2,5-hexanedione [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Occupational exposure biomonitoring
Excretion-predominant metabolite profile
Urinary biomarker quantification selectivity; free vs. total metabolite method context
Hexacarbon neuropathy mechanistic research
Intermediate neurotoxicity endpoint rank
Glycolytic enzyme inhibition endpoint context; differentiation from 2,5-HD effects
Enantioselective chiral building block
Stereocenter and bifunctional reactivity
Enantiomeric excess; orthogonal protection/deprotection strategy
Multianalyte GC/HPLC calibration
Distinct chromatographic retention
Peak identification and resolution in complex matrices; method ruggedness

Wikipedia

5-hydroxyhexan-2-one

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